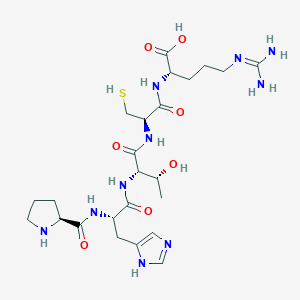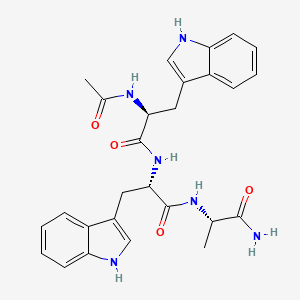
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide is a synthetic peptide compound composed of three amino acids: N-acetyl-L-tryptophan, L-tryptophan, and L-alaninamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-tryptophan, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-tryptophan, is coupled to the deprotected amine group using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-alaninamide.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The indole rings in the tryptophan residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole rings can lead to the formation of oxindole derivatives.
科学研究应用
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties
Industry: It is used in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of the neurokinin-1 receptor (NK-1R), disrupting the binding of substance P and providing neuroprotective effects . Additionally, it inhibits cytochrome c, exerting antioxidant and anti-inflammatory effects by inhibiting the expression of interleukin-1β and the activation of caspase-1 .
相似化合物的比较
Similar Compounds
N-Acetyl-L-tryptophan: A simpler derivative with similar neuroprotective and anti-inflammatory properties.
L-tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
L-alaninamide:
Uniqueness
N-Acetyl-L-tryptophyl-L-tryptophyl-L-alaninamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development.
属性
CAS 编号 |
850833-06-6 |
|---|---|
分子式 |
C27H30N6O4 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C27H30N6O4/c1-15(25(28)35)31-26(36)24(12-18-14-30-22-10-6-4-8-20(18)22)33-27(37)23(32-16(2)34)11-17-13-29-21-9-5-3-7-19(17)21/h3-10,13-15,23-24,29-30H,11-12H2,1-2H3,(H2,28,35)(H,31,36)(H,32,34)(H,33,37)/t15-,23-,24-/m0/s1 |
InChI 键 |
BGCQMMXCFIJMPR-MRDSIPGCSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
规范 SMILES |
CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
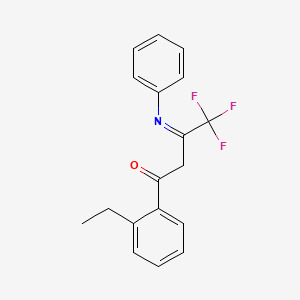
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
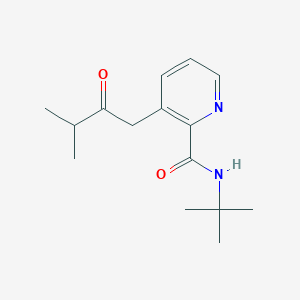

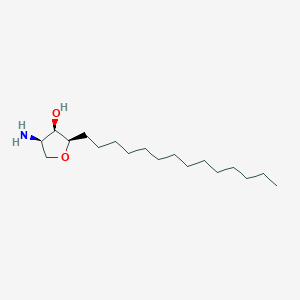
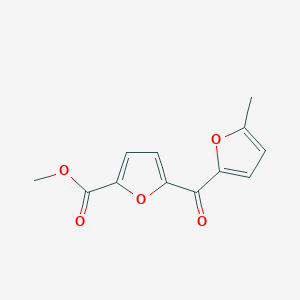
![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
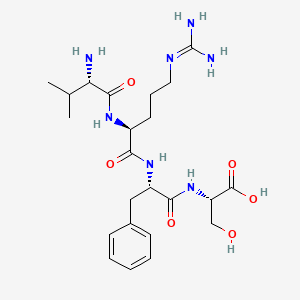
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)

